molecular formula C10H6FNO B14008637 6-Fluoroisoquinoline-4-carbaldehyde

6-Fluoroisoquinoline-4-carbaldehyde

Cat. No.: B14008637
M. Wt: 175.16 g/mol
InChI Key: GMLONVIJOSKBCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-4-carbaldehyde typically involves the introduction of a fluorine atom onto the isoquinoline ring. This can be achieved through several methods:

Industrial Production Methods: the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Fluoroisoquinoline-4-carbaldehyde is not well-documented. like other fluorinated compounds, it is likely to interact with biological molecules through electrostatic and steric effects. The fluorine atom can enhance the compound’s binding affinity to molecular targets, potentially leading to unique biological activities .

Comparison with Similar Compounds

Uniqueness: 6-Fluoroisoquinoline-4-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

6-fluoroisoquinoline-4-carbaldehyde

InChI

InChI=1S/C10H6FNO/c11-9-2-1-7-4-12-5-8(6-13)10(7)3-9/h1-6H

InChI Key

GMLONVIJOSKBCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1F)C=O

Origin of Product

United States

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